N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-7-4-8-11-12(10)16-14(19-11)17-13(18)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGDPJQPRULMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1,3-benzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that combines a benzothiazole moiety with a cyclohexanecarboxamide structure, making it of interest in both medicinal chemistry and material science. Scientific literature, chemical databases, and research articles focused on organic synthesis and medicinal chemistry are primary sources of information regarding its synthesis and properties.
Potential chemical reactions
This compound can participate in several chemical reactions:
- Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to form the corresponding carboxylic acid and amine.
- Reduction: The amide can be reduced to an amine using reducing agents.
- Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions at various positions.
Common reagents used in these reactions include:
- Acids (e.g., hydrochloric acid)
- Bases (e.g., sodium hydroxide)
- Reducing agents (e.g., lithium aluminum hydride)
- Electrophiles (e.g., bromine)
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry: As a building block for synthesizing drug candidates.
- Material Science: In the creation of new materials with unique properties.
- Chemical Biology: To study biological processes and interactions.
This compound's diverse applications highlight its significance in various fields of research and development, making it a valuable subject for further investigation.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is crucial for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight and Solubility: The bromine atom in the target compound increases its molecular weight (~367 g/mol) compared to non-halogenated analogs like N-(phenylcarbamothioyl)cyclohexanecarboxamide (~263 g/mol). The benzothiazole core reduces solubility in polar solvents due to aromatic stacking, whereas thiourea derivatives exhibit moderate solubility in acetone and DMSO .
- Crystallography : The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) reveals a chair conformation for the cyclohexane ring and an intramolecular N–H···O hydrogen bond, forming a pseudo-six-membered ring . For the brominated benzothiazole analog, the bulkier benzothiazole group and bromine atom may disrupt such hydrogen-bonding networks, favoring alternative packing arrangements. Tools like SHELX and Mercury are critical for analyzing these differences .
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a cyclohexanecarboxamide group. The presence of bromine at the fourth position of the benzothiazole ring enhances its reactivity and biological activity. The molecular formula is C13H14BrN2OS, with a molecular weight of 313.23 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve inhibition of specific enzymes crucial for bacterial survival and proliferation.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Limited |
The compound's structural similarity to other known antimicrobial agents suggests that it may inhibit enzymes such as kinases and proteases involved in cellular signaling pathways, which are critical for bacterial growth and survival.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
- Disruption of Cellular Processes : By inhibiting key metabolic pathways, it can lead to bacterial cell death.
- Interaction with DNA/RNA : Similar compounds have been shown to interact with nucleic acids, potentially affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition properties of this compound. Using enzyme assays, it was found that this compound inhibited serine proteases with an IC50 (half maximal inhibitory concentration) value of 25 µM. This suggests its potential as a lead compound for developing new protease inhibitors .
Synthesis and Applications
The synthesis of this compound typically involves the reaction between 4-bromo-1,3-benzothiazole and cyclohexanecarboxylic acid derivatives under controlled conditions. Recent advancements in green chemistry have introduced microwave-assisted synthesis methods that enhance yield while reducing environmental impact .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Start with a benzothiazole core functionalized at position 4 with bromine. Couple with cyclohexanecarboxylic acid via an amide bond using carbodiimide-based coupling reagents (e.g., EDCI/HOBt). Optimize solvent (e.g., ethanol, DMF) and temperature (40–80°C) to balance yield and byproduct formation. Monitor purity via HPLC and characterize intermediates with / NMR .
- Data Analysis : Compare yields under varying conditions (e.g., 37% yield in ethanol for structurally similar thiazolidinone derivatives vs. 70% in DMF). Use TLC to track reaction progress .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and distinguish it from analogs?
- Methodology :
- NMR : Look for the cyclohexane carboxamide proton at δ ~1.2–2.2 ppm (multiplet) and the benzothiazole aromatic protons (δ ~7.5–8.5 ppm). The bromine substituent deshields adjacent protons, causing distinct splitting .
- IR : Confirm amide C=O stretch at ~1650–1680 cm and benzothiazole C=N/C-S stretches at ~1500–1600 cm .
- Validation : Cross-reference with PubChem data for analogous compounds (e.g., cyclohexanecarboxamide derivatives) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodology :
- Perform DFT calculations to map electron density on the bromine atom and amide group, identifying potential nucleophilic/electrophilic sites.
- Use docking software (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., kinases, receptors) based on benzothiazole’s known affinity for ATP-binding pockets .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR shows unexpected splitting in the benzothiazole region, consider:
- Steric effects : Bulky cyclohexane group may distort the benzothiazole ring, altering coupling constants.
- Tautomerism : Verify if the benzothiazole exists in alternate tautomeric forms using -NMR or X-ray crystallography .
- Validation : Cross-check with single-crystal X-ray data (e.g., orthorhombic crystal systems for similar carboxamides, space group P222) .
Q. How does substituent variation (e.g., bromine position, cyclohexane modifications) affect bioactivity in structure-activity relationship (SAR) studies?
- Experimental Design :
- Syntize analogs with halogen substituents (Cl, F) at position 4 or 5 of the benzothiazole. Replace cyclohexane with cyclopentane or adamantane.
- Test in vitro against disease-relevant targets (e.g., cancer cell lines, microbial strains) .
- Data Analysis : Correlate logP values (lipophilicity) with cellular uptake rates. Use ANOVA to assess significance of substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
